2-Aminoquinolin-8-ol

Antibacterial 8-hydroxyquinoline derivatives MIC comparison

Researchers requiring an 8-hydroxyquinoline scaffold with a primary amine handle for covalent elaboration face limited sourcing options-halogenated or unsubstituted variants lack this essential synthetic versatility. 2-Aminoquinolin-8-ol (CAS 70125-16-5) addresses this gap as a bifunctional building block. - Enables acylation, diazotization, and Schiff base derivatization via the C-2 primary amine, unavailable in nitroxoline or clioquinol. - Forms well-characterized Cu(II) and Pd(II) complexes with a distinct N(amino)-O(hydroxyl) coordination mode for metallodrug SAR studies. - Serves as a validated negative control in antibacterial mechanism-of-action assays, with an average MIC of 50 mg/L against resistant strains, ~3.1-fold less potent than nitroxoline.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 70125-16-5
Cat. No. B017170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoquinolin-8-ol
CAS70125-16-5
Synonyms2-Amino-8-quinolinol; 
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)N=C(C=C2)N
InChIInChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11)
InChIKeyUFVLIVCXTIGACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoquinolin-8-ol (CAS 70125-16-5): Chemical Profile and Procurement Fundamentals for 8-Hydroxyquinoline Derivatives


2-Aminoquinolin-8-ol (CAS 70125-16-5; molecular formula C9H8N2O; MW 160.17) is a nitrogen-containing heterocyclic compound belonging to the 8-hydroxyquinoline class, featuring an amino group at the 2-position and a hydroxyl group at the 8-position of the quinoline ring . This compound functions as a chelating agent and organic synthesis intermediate, with applications in pharmaceutical research and analytical chemistry . It exists as a pale yellow-green solid with a melting point of 157-160°C, insoluble in water but soluble in organic solvents including acetone, ethanol, and dimethyl sulfoxide (DMSO) . The compound's relatively low molecular weight (160.17 g/mol) offers favorable compliance with Lipinski's rule of five parameters [1].

Why Generic Substitution of 2-Aminoquinolin-8-ol (CAS 70125-16-5) with Other 8-Hydroxyquinolines Fails: Position-Specific Functionalization Determines Biological and Chelation Outcomes


The 8-hydroxyquinoline scaffold exhibits dramatically divergent biological and physicochemical properties depending on substitution position and functional group identity. Position 2 substitution with sterically bulky groups, including halogens, compromises antifungal activity due to steric hindrance at target binding sites [1]. The amino substituent at position 2 in 2-aminoquinolin-8-ol confers distinct properties compared to halogenated derivatives (e.g., cloxyquin, clioquinol, nitroxoline) and regioisomeric amino variants (e.g., 5-amino-8-hydroxyquinoline), including altered metal chelation stoichiometry, antibacterial spectrum, and potential for subsequent derivatization via the primary amine handle [2][3]. Consequently, procurement specifications for this compound cannot be met by substituting with 8-hydroxyquinoline, halogenated 8-hydroxyquinolines, or amino-substituted 8-hydroxyquinolines bearing the amino group at alternative ring positions. Each substitution pattern produces a distinct molecular entity with non-interchangeable performance characteristics.

2-Aminoquinolin-8-ol (CAS 70125-16-5) Comparative Performance Data: Antibacterial Efficacy, Metal Complexation, and Derivative Potential Versus 8-Hydroxyquinoline Analogs


Antibacterial Efficacy of 2-Aminoquinolin-8-ol Versus Nitroxoline Against Clinically Relevant Resistant Bacterial Strains

In a direct comparative study evaluating antibacterial activity against eight highly resistant bacterial species (including Klebsiella spp., Enterococcus spp., Pseudomonas aeruginosa, Acinetobacter baumannii, and Staphylococcus aureus), 2-aminoquinolin-8-ol and the clinically used 8-hydroxyquinoline derivative nitroxoline were assessed head-to-head [1]. Both compounds demonstrated moderate antibacterial effects, providing a direct quantitative benchmark between the target compound and a structurally related therapeutic agent.

Antibacterial 8-hydroxyquinoline derivatives MIC comparison

Antioxidant Activity Differentiation: 2-Amino-8-hydroxyquinoline Versus 5-Amino-8-hydroxyquinoline

A comprehensive structure-activity relationship study of 8-hydroxyquinoline derivatives evaluated antioxidant activity via DPPH radical scavenging assay [1]. The study included multiple substituted 8-hydroxyquinolines, enabling cross-study comparison of position-specific amino substitution effects. 5-Amino-8-hydroxyquinoline was identified as the most potent antioxidant derivative in the series, providing a relevant benchmark for assessing the relative antioxidant profile of 2-aminoquinolin-8-ol.

Antioxidant DPPH assay 8-hydroxyquinoline SAR

Metal Complexation Capability: Cu(II) and Pd(II) Complexes of 2-Aminoquinolin-8-ol Demonstrate Distinct Coordination Chemistry

2-Aminoquinolin-8-ol functions as a bidentate ligand, coordinating metal ions through the nitrogen of the amino group at position 2 and the oxygen of the hydroxyl group at position 8 [1]. This coordination mode differs from that of unsubstituted 8-hydroxyquinoline (which coordinates via the quinoline nitrogen and hydroxyl oxygen) and from other substituted 8-hydroxyquinolines where substituents may sterically hinder or electronically modulate metal binding. The synthesis and characterization of Cu(II) and Pd(II) complexes of 2-aminoquinolin-8-ol, accompanied by DFT calculations and antibacterial activity assessment, demonstrates the compound's utility as a metal-chelating ligand.

Metal complexes Copper complexes Palladium complexes Antibacterial

Synthetic Derivatization Potential: Primary Amine Handle Enables Downstream Functionalization Not Accessible to Halogenated or Unsubstituted 8-Hydroxyquinolines

The primary aromatic amine at the 2-position of 2-aminoquinolin-8-ol serves as a reactive functional handle for diverse downstream derivatizations, including diazotization, acylation, alkylation, Schiff base formation, and incorporation into heterocyclic frameworks. This synthetic versatility is absent in unsubstituted 8-hydroxyquinoline and halogenated derivatives (e.g., nitroxoline, cloxyquin, clioquinol) . The compound has been successfully employed as a building block for the synthesis of salt adducts with carboxylic acids including oxalic acid, pyrazine-2,3-dicarboxylic acid, chelidonic acid, quinaldic acid, 3,5-dinitrosalicylic acid, quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, kynurenic acid, and xanthurenic acid, demonstrating broad reactivity as a basic nitrogen center [1].

Synthetic intermediate Amine derivatization Building block

Molecular Target Engagement: 2-Aminoquinolin-8-ol Binds Trypanosoma cruzi Histidyl-tRNA Synthetase

Crystal structure analysis of Trypanosoma cruzi histidyl-tRNA synthetase in complex with 2-aminoquinolin-8-ol (PDB ID: 4YRC) reveals specific molecular target engagement with a binding hotspot in the parasitic enzyme [1]. This structural biology evidence confirms direct protein-ligand interaction at atomic resolution. In contrast, many 8-hydroxyquinoline derivatives exert antimicrobial activity through metal chelation mechanisms (e.g., iron chelation disrupting bacterial metabolism) rather than specific enzyme active-site binding, representing a mechanistically distinct mode of action.

Trypanosoma cruzi Histidyl-tRNA synthetase Enzyme inhibitor Crystal structure

Drug-Likeness and Physicochemical Profile: Solubility and Molecular Properties Support Salt Formation Strategies

2-Aminoquinolin-8-ol possesses a molecular weight of 160.17 g/mol, which is favorable for pharmaceutical development and comfortably complies with Lipinski's rule of five molecular weight threshold of 500 g/mol . This low molecular weight offers advantageous room for subsequent derivatization while maintaining drug-like physicochemical properties. The compound is insoluble in water but soluble in organic solvents including ethanol and DMSO, and can form salts with acids that demonstrate significantly enhanced aqueous solubility [1].

Drug-likeness Lipinski's rule Solubility Salt formation

2-Aminoquinolin-8-ol (CAS 70125-16-5): Validated Research and Procurement Application Scenarios Based on Comparative Evidence


Antibacterial Mechanism Studies Requiring an 8-Hydroxyquinoline Scaffold with Attenuated Potency as Negative Control

2-Aminoquinolin-8-ol exhibits approximately 3.1-fold lower antibacterial potency (average MIC = 50 mg/L; 301 μM) compared with nitroxoline (average MIC = 16 mg/L; 84 μM) when evaluated against eight highly resistant bacterial strains including Klebsiella spp., Enterococcus spp., P. aeruginosa, A. baumannii, and S. aureus [1]. This established potency differential makes 2-aminoquinolin-8-ol suitable as a less active comparator or negative control in antibacterial mechanism-of-action studies involving 8-hydroxyquinoline derivatives, enabling researchers to distinguish between scaffold-dependent baseline effects and specific structure-activity contributions.

Synthetic Building Block for Medicinal Chemistry Derivatization Requiring a Primary Amine Functional Handle

The primary aromatic amine at the C-2 position enables 2-aminoquinolin-8-ol to undergo diverse synthetic transformations including acylation, diazotization, Schiff base formation, and salt formation with carboxylic acids [2]. The compound has been successfully employed to synthesize salts with at least nine structurally diverse carboxylic acids, demonstrating reliable reactivity of the basic amine center [1]. Researchers requiring an 8-hydroxyquinoline scaffold that can be covalently elaborated via amine-targeted reactions should select this compound over halogenated derivatives (nitroxoline, cloxyquin, clioquinol) or unsubstituted 8-hydroxyquinoline, which lack this synthetic handle [2].

Metal Complex Synthesis Requiring Distinct N(amino)-O(hydroxyl) Bidentate Coordination

2-Aminoquinolin-8-ol functions as a bidentate ligand coordinating through the amino nitrogen at C-2 and the hydroxyl oxygen at C-8, forming characterized Cu(II) and Pd(II) complexes with documented antibacterial activity [2]. This N(amino)-O(hydroxyl) coordination mode differs fundamentally from the N(quinoline)-O(hydroxyl) coordination of unsubstituted 8-hydroxyquinoline. The compact primary amine group avoids the steric penalties associated with bulkier C-2 substituents, which have been shown to impair biological activity of 8-quinolinol analogs [3]. This specific coordination geometry is valuable for researchers developing metal-based antimicrobial agents or studying structure-activity relationships in metallodrug complexes.

Target-Based Antiparasitic Drug Discovery for Chagas Disease

Crystallographic evidence (PDB ID: 4YRC, resolution 2.1 Å) demonstrates that 2-aminoquinolin-8-ol binds specifically to the active site of Trypanosoma cruzi histidyl-tRNA synthetase [4]. This defined molecular target engagement contrasts with the broad metal-chelating antimicrobial mechanisms typical of halogenated 8-hydroxyquinolines. The compound serves as a validated starting point for structure-based drug design and medicinal chemistry optimization targeting T. cruzi histidyl-tRNA synthetase in Chagas disease drug discovery programs, with the advantage of an established binding mode amenable to rational fragment growth and scaffold optimization.

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